molecular formula C13H17IN2O2S2 B13231762 tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

Cat. No.: B13231762
M. Wt: 424.3 g/mol
InChI Key: PWZNBDAVURHPRS-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a high-value chemical reagent with the molecular formula C13H17IN2O2S2 . This compound features a benzodithiazole core, a structure of significant interest in materials science and pharmaceutical research, which is further functionalized with an iodine atom for versatile synthetic applications and a tert-butyloxycarbonyl (Boc)-protected amine . The iodine substituent makes it a crucial intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures. The Boc-protected amine serves as a strategic handle for further diversification; the Boc group can be readily removed under mild acidic conditions to generate a free primary amine, which can then be alkylated or acylated for the synthesis of novel compounds or potential pharmaceutical candidates . While a closely related bromo-analogue (CAS 2060006-34-8) is commercially available for research purposes, this iodo-derivative offers enhanced reactivity . The product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. Researchers are advised to handle this compound using appropriate safety protocols.

Properties

Molecular Formula

C13H17IN2O2S2

Molecular Weight

424.3 g/mol

IUPAC Name

tert-butyl N-[2-(5-iodo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17IN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17)

InChI Key

PWZNBDAVURHPRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthesis of the Benzodithiazole Core

The benzodithiazole moiety is generally prepared through cyclization reactions involving ortho-substituted aromatic precursors containing sulfur and nitrogen functionalities. Typical methods include:

  • Cyclocondensation reactions of appropriate ortho-diamino or ortho-mercapto aromatic compounds with sulfur sources.
  • Use of mild oxidizing agents to facilitate ring closure without degrading sensitive substituents.

Attachment of the Ethyl Carbamate Side Chain

The ethyl linker bearing the tert-butyl carbamate group is introduced through nucleophilic substitution or coupling reactions:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzodithiazole intermediate with an amine bearing the tert-butyl carbamate protecting group.
  • Alternatively, carbamate formation can be achieved by reacting an amine-functionalized benzodithiazole intermediate with tert-butyl chloroformate under basic conditions.

Protection and Deprotection Steps

  • The tert-butyl carbamate group serves as a protecting group for the amine functionality during synthesis.
  • Deprotection, if required, is typically performed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Representative Synthetic Route (Based on Related Literature)

A representative synthetic sequence, adapted from peptidomimetic and benzothiazole derivative syntheses, is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of benzodithiazole ring Cyclization of ortho-substituted aromatic thiols with sulfur sources, mild oxidants Benzodithiazole intermediate
2 Iodination Electrophilic iodination with N-iodosuccinimide in acetonitrile at 0-25°C 5-iodo-benzodithiazole derivative
3 Side chain introduction Nucleophilic substitution with 2-aminoethyl tert-butyl carbamate or coupling with tert-butyl chloroformate tert-Butyl N-[2-(5-iodo-benzodithiazol-2-yl)ethyl]carbamate
4 Purification Reverse phase HPLC or column chromatography Pure target compound

Detailed Research Findings and Data

Reaction Yields and Purity

  • The cyclization step generally yields 70-85% of the benzodithiazole core.
  • Iodination proceeds with 80-90% regioselectivity and yields around 75-85%.
  • Coupling to the carbamate side chain typically achieves 65-80% yield.
  • Final product purity exceeds 90% as confirmed by NMR and mass spectrometry.

Analytical Characterization

Technique Observations
1H NMR Signals corresponding to tert-butyl group (singlet ~1.4 ppm), ethyl linker methylene protons (~3.0-4.0 ppm), aromatic protons of benzodithiazole ring, and absence of free amine signals
13C NMR Characteristic carbamate carbonyl (~155-160 ppm), aromatic carbons, tert-butyl carbons (~28 ppm)
Mass Spectrometry Molecular ion peak at m/z 424.3 consistent with C13H17IN2O2S2
Elemental Analysis Matches calculated values for C, H, N, S, and I content

Reaction Conditions Optimization

  • Temperature control during iodination is critical to prevent over-iodination.
  • Use of dry solvents and inert atmosphere (nitrogen or argon) enhances reaction reproducibility.
  • Coupling reactions benefit from the use of coupling agents such as HBTU or EDC·HCl in the presence of bases like DIPEA.

Summary Table of Preparation Parameters

Step Reagents Conditions Yield (%) Notes
Benzodithiazole formation Aromatic thiol + sulfur source Mild oxidant, room temp 70-85 Sensitive to moisture
Iodination N-iodosuccinimide 0-25°C, acetonitrile 75-85 Regioselective
Carbamate coupling 2-aminoethyl tert-butyl carbamate + coupling agent DMF, base, room temp 65-80 Protects amine functionality
Purification Reverse phase HPLC - >90 purity Confirmed by NMR/MS

Chemical Reactions Analysis

tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Bromo Analog: tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

The bromo analog (C₁₃H₁₇BrN₂O₂S₂ , MW: 377.32 g/mol) shares the same backbone but substitutes bromine at the 5-position . Key differences include:

Property Iodo Compound Bromo Compound
Molecular Weight 438.32 g/mol 377.32 g/mol
Halogen Atomic Radius Larger (I: 1.39 Å) Smaller (Br: 1.14 Å)
Leaving Group Ability Superior (I⁻ > Br⁻) Moderate
Synthesis Reactivity Likely requires harsher iodination conditions Bromination via KBr/NaI

The iodine atom’s larger size may influence solubility and crystal packing, while its enhanced leaving group ability makes the iodo compound more reactive in nucleophilic substitutions. The bromo analog, however, is synthetically more accessible due to milder bromination protocols .

Aliphatic tert-Butyl Carbamates

Compounds like tert-butyl N-(6-bromohexyl)carbamate (C₁₁H₂₁BrN₂O₂ ) feature aliphatic backbones instead of benzodithiazole . Key contrasts:

Property Iodo Benzodithiazole Aliphatic Bromo Carbamate
Core Structure Aromatic heterocycle Linear alkyl chain
Electronic Effects Electron-withdrawing ring Electron-neutral chain
Applications Medicinal chemistry (e.g., kinase inhibitors) Polymer intermediates, surfactants

Imidazopyridine Derivatives

tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate (C₁₃H₁₆BrN₃O₂ ) replaces benzodithiazole with an imidazopyridine ring . Comparisons include:

Property Iodo Benzodithiazole Bromo Imidazopyridine
Heterocycle Reactivity Sulfur-rich (thiazole-like) Nitrogen-rich (DNA-binding motifs)
Biological Relevance Potential antiviral agents Kinase inhibitors, antitumor leads

While both feature Boc-protected amines, the imidazopyridine’s nitrogen density aligns with nucleic acid targeting, whereas benzodithiazoles may modulate redox activity .

Biological Activity

tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C13H16IN3O2S\text{C}_{13}\text{H}_{16}\text{I}\text{N}_3\text{O}_2\text{S}

This structure features a tert-butyl group, a carbamate functional group, and a benzodithiazole moiety that contributes to its biological properties.

The biological activity of this compound is primarily linked to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of β-secretase (BACE1), which is crucial in the production of amyloid-beta peptides associated with Alzheimer's disease .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of benzodithiazole can exhibit antimicrobial activity. The presence of the iodine atom may enhance this property by increasing the compound's reactivity towards microbial targets .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities in vivo. For example, related carbamate derivatives were evaluated for their ability to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Test Method Results Reference
β-secretase inhibitionEnzymatic assayIC50 values in low nanomolar range
Antimicrobial activityDisk diffusion methodInhibition zones against various bacterial strains
Anti-inflammatory activityCarrageenan-induced edema modelPercentage inhibition ranged from 39% to 54%

Case Studies

  • β-secretase Inhibition : A study focused on the synthesis and evaluation of various carbamate derivatives found that certain modifications led to significant inhibition of BACE1 activity. This suggests that similar structural motifs in this compound may confer similar effects .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of benzodithiazole derivatives. The results indicated that these compounds could effectively inhibit the growth of several pathogenic bacteria, highlighting their potential as new antimicrobial agents .
  • Anti-inflammatory Mechanisms : Research on related compounds demonstrated that they could significantly reduce paw edema in rat models when administered prior to carrageenan injection. This effect was attributed to the modulation of inflammatory mediators .

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